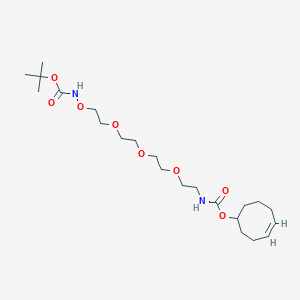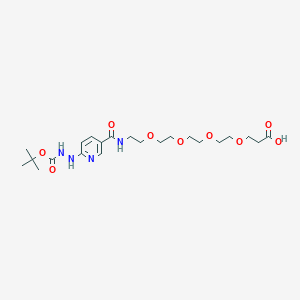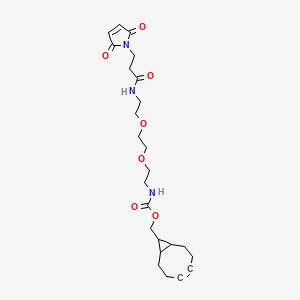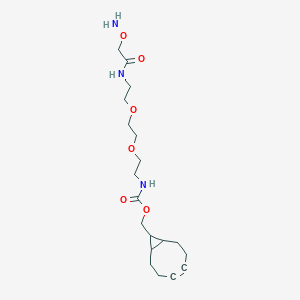
HyNic PEG2 BCN
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
HyNic PEG2 BCN is a compound that combines a hydrazinonicotinamide (HyNic) moiety with a bicyclo[6.1.0]nonyne (BCN) group through a polyethylene glycol (PEG) spacer. This compound is widely used in bioconjugation and click chemistry applications due to its ability to form stable linkages with various biomolecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of HyNic PEG2 BCN involves the conjugation of hydrazinonicotinamide with bicyclo[6.1.0]nonyne through a polyethylene glycol spacer. The reaction typically occurs under mild conditions, ensuring high yield and purity. The hydrazinonicotinamide moiety reacts with aldehyde or ketone groups to form a reversible hydrazone linker, while the bicyclo[6.1.0]nonyne group participates in strain-promoted alkyne-azide cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The process includes purification steps such as chromatography to remove impurities and achieve the desired product quality .
化学反应分析
Types of Reactions
HyNic PEG2 BCN undergoes several types of chemical reactions, including:
Hydrazone Formation: The hydrazinonicotinamide moiety reacts with aldehyde or ketone groups to form hydrazone linkages.
Strain-Promoted Alkyne-Azide Cycloaddition: The bicyclo[6.1.0]nonyne group reacts with azide groups in a copper-free click chemistry reaction.
Common Reagents and Conditions
Hydrazone Formation: Common reagents include aldehydes and ketones, with the reaction typically occurring under mild conditions.
Strain-Promoted Alkyne-Azide Cycloaddition: This reaction involves azide-functionalized compounds and occurs under ambient conditions without the need for a copper catalyst.
Major Products
Hydrazone Linkages: Formed from the reaction of hydrazinonicotinamide with aldehydes or ketones.
Triazole Linkages: Resulting from the strain-promoted alkyne-azide cycloaddition reaction.
科学研究应用
HyNic PEG2 BCN has a wide range of applications in scientific research, including:
Chemistry: Used in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: Facilitates the labeling and tracking of biomolecules in biological systems.
Medicine: Employed in the development of targeted drug delivery systems and diagnostic imaging agents.
Industry: Utilized in the production of advanced materials and nanotechnology applications.
作用机制
The mechanism of action of HyNic PEG2 BCN involves its ability to form stable linkages with biomolecules through hydrazone formation and strain-promoted alkyne-azide cycloaddition. The hydrazinonicotinamide moiety targets carbonyl groups, while the bicyclo[6.1.0]nonyne group reacts with azide groups, enabling efficient bioconjugation and labeling .
相似化合物的比较
Similar Compounds
BCN PEG2 TAMRA: Similar to HyNic PEG2 BCN but includes a fluorescent dye for imaging applications.
HyNic PEG2 Azide: Contains an azide group instead of the bicyclo[6.1.0]nonyne group, used for copper-catalyzed click chemistry.
Uniqueness
This compound is unique due to its combination of hydrazinonicotinamide and bicyclo[6.1.0]nonyne, allowing for versatile bioconjugation and click chemistry applications without the need for a copper catalyst .
属性
IUPAC Name |
9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-[2-[[6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carbonyl]amino]ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37N5O5/c1-19(2)30-31-24-10-9-20(17-29-24)25(32)27-11-13-34-15-16-35-14-12-28-26(33)36-18-23-21-7-5-3-4-6-8-22(21)23/h9-10,17,21-23H,5-8,11-16,18H2,1-2H3,(H,27,32)(H,28,33)(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZIJQCMBXWWON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCNC(=O)OCC2C3C2CCC#CCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![tert-butyl N-[2-[2-[2-[2-[[(1S,4Z)-cyclooct-4-en-1-yl]methoxycarbonylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]carbamate](/img/structure/B8114825.png)
![[(1S,4Z)-cyclooct-4-en-1-yl]methyl N-[2-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B8114833.png)
